molecular formula C13H18N2O5 B2641104 tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-08-2

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate

Cat. No.: B2641104
CAS No.: 2470279-08-2
M. Wt: 282.296
InChI Key: WDMXBGHVKOMHAT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H18N2O5 and a molecular weight of 282.3 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a nitrophenyl group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with (1R)-2-hydroxy-1-(3-nitrophenyl)ethylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymes that catalyze the hydrolysis of carbamates, leading to the release of the active amine and tert-butyl alcohol. This process can be utilized in prodrug strategies to deliver active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXBGHVKOMHAT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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